molecular formula C13H26 B12713834 trans-4-Tridecene CAS No. 41446-55-3

trans-4-Tridecene

Cat. No.: B12713834
CAS No.: 41446-55-3
M. Wt: 182.35 g/mol
InChI Key: UJZLNVCZGZKIHR-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-4-Tridecene: is an organic compound with the molecular formula C13H26 . It is an alkene with a double bond located at the fourth carbon atom in the trans configuration. This compound is part of the larger family of tridecenes, which are hydrocarbons with thirteen carbon atoms and one double bond. This compound is used in various chemical processes and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: trans-4-Tridecene can be synthesized through several methods. One common approach involves the coupling of 1-decyne with 1-bromopropane, followed by hydrogenation using a Lindlar catalyst (Pd/CaCO3) to obtain the trans isomer . Another method includes the reaction of the alkyne with lithium aluminum hydride (LiAlH4) under reflux conditions in diglyme .

Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale chemical reactors where the aforementioned synthetic routes are optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: trans-4-Tridecene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form epoxides or alcohols using oxidizing agents like peracids or osmium tetroxide.

    Reduction: Hydrogenation of this compound can yield tridecane.

    Substitution: Halogenation reactions can introduce halogen atoms at specific positions on the carbon chain.

Common Reagents and Conditions:

    Oxidation: Peracids (e.g., m-chloroperbenzoic acid) or osmium tetroxide in the presence of a co-oxidant.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens (e.g., bromine or chlorine) in the presence of light or a radical initiator.

Major Products Formed:

    Oxidation: Epoxides, alcohols.

    Reduction: Tridecane.

    Substitution: Halogenated tridecenes.

Scientific Research Applications

trans-4-Tridecene has several applications in scientific research:

Mechanism of Action

The mechanism by which trans-4-Tridecene exerts its effects depends on the specific reaction or application. In biological systems, it may interact with specific receptors or enzymes, influencing various biochemical pathways. For example, in insects, it is part of the defensive secretions that deter predators . In chemical reactions, the double bond in this compound is the primary site of reactivity, allowing for various transformations such as oxidation, reduction, and substitution.

Comparison with Similar Compounds

    1-Tridecene: Another isomer with the double bond at the first carbon atom.

    cis-4-Tridecene: The cis isomer of 4-Tridecene with the double bond in the cis configuration.

Comparison:

    Uniqueness: trans-4-Tridecene’s trans configuration provides distinct chemical and physical properties compared to its cis counterpart. The trans isomer typically has a higher melting point and different reactivity patterns.

    Reactivity: The position of the double bond in this compound allows for specific types of chemical reactions that may not be as efficient or possible in other isomers.

Properties

CAS No.

41446-55-3

Molecular Formula

C13H26

Molecular Weight

182.35 g/mol

IUPAC Name

(E)-tridec-4-ene

InChI

InChI=1S/C13H26/c1-3-5-7-9-11-13-12-10-8-6-4-2/h7,9H,3-6,8,10-13H2,1-2H3/b9-7+

InChI Key

UJZLNVCZGZKIHR-VQHVLOKHSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCC

Canonical SMILES

CCCCCCCCC=CCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.